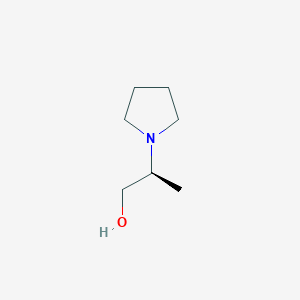
4-isothiocyanatocyclopent-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isothiocyanatocyclopent-1-ene is an organic compound characterized by the presence of an isothiocyanate group attached to a cyclopentene ring. This compound is part of the broader class of isothiocyanates, which are known for their diverse applications in organic synthesis, medicinal chemistry, and biological research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-isothiocyanatocyclopent-1-ene typically involves the reaction of cyclopentene with thiophosgene or its derivatives. One common method includes the use of amines and highly toxic reagents such as thiophosgene or carbon disulfide under basic conditions . Another approach involves the sulfurization of isocyanides with elemental sulfur in the presence of catalytic amounts of amine bases, such as DBU, under moderate heating .
Industrial Production Methods: Industrial production of isothiocyanates, including this compound, often employs safer and more sustainable methods. For instance, the use of benign solvents like Cyrene™ or γ-butyrolactone (GBL) under moderate heating conditions has been optimized to reduce waste and maintain high product purity .
Chemical Reactions Analysis
Types of Reactions: 4-Isothiocyanatocyclopent-1-ene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically yield amines or thioureas.
Substitution: Nucleophilic substitution reactions can replace the isothiocyanate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, or thiols are commonly employed under mild to moderate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thioureas.
Substitution: Various substituted cyclopentene derivatives.
Scientific Research Applications
4-Isothiocyanatocyclopent-1-ene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-isothiocyanatocyclopent-1-ene involves its interaction with various molecular targets and pathways. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites in proteins and other biomolecules. This reactivity underlies its biological activities, including the inhibition of enzymes and disruption of cellular processes .
Comparison with Similar Compounds
- Phenyl isothiocyanate
- Allyl isothiocyanate
- Benzyl isothiocyanate
Comparison: 4-Isothiocyanatocyclopent-1-ene is unique due to its cyclopentene ring structure, which imparts distinct chemical and biological properties compared to other isothiocyanates. For instance, while phenyl isothiocyanate is widely used in organic synthesis, this compound offers additional reactivity due to the strained ring system .
Properties
CAS No. |
1601255-45-1 |
|---|---|
Molecular Formula |
C6H7NS |
Molecular Weight |
125.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



